3-(1-azocanyl)quinuclidine

Physicochemical property space Lead optimization Blood-brain barrier penetration

3-(1-Azocanyl)quinuclidine (IUPAC: 3-(azocan-1-yl)-1-azabicyclo[2.2.2]octane; molecular formula C₁₄H₂₆N₂) is a bicyclic diamine that combines the rigid quinuclidine cage with a flexible eight-membered azocane ring. With a molecular weight of 222.37 g·mol⁻¹ and a predicted logP of 2.108, it occupies a distinct region in physicochemical space compared to smaller-ring quinuclidine-amine analogs.

Molecular Formula C14H26N2
Molecular Weight 222.37 g/mol
Cat. No. B5054182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-azocanyl)quinuclidine
Molecular FormulaC14H26N2
Molecular Weight222.37 g/mol
Structural Identifiers
SMILESC1CCCN(CCC1)C2CN3CCC2CC3
InChIInChI=1S/C14H26N2/c1-2-4-8-16(9-5-3-1)14-12-15-10-6-13(14)7-11-15/h13-14H,1-12H2
InChIKeyQJMFPWLHIFGDNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Azocanyl)quinuclidine: Physicochemical Identity and Scaffold Context for Procurement Evaluation


3-(1-Azocanyl)quinuclidine (IUPAC: 3-(azocan-1-yl)-1-azabicyclo[2.2.2]octane; molecular formula C₁₄H₂₆N₂) is a bicyclic diamine that combines the rigid quinuclidine cage with a flexible eight-membered azocane ring [1]. With a molecular weight of 222.37 g·mol⁻¹ and a predicted logP of 2.108, it occupies a distinct region in physicochemical space compared to smaller-ring quinuclidine-amine analogs [1][2]. Quinuclidine derivatives have been explored as squalene synthase inhibitors for antiparasitic applications and as nicotinic acetylcholine receptor ligands, establishing the scaffold's relevance in medicinal chemistry [3].

Why 3-(1-Azocanyl)quinuclidine Cannot Be Substituted by Smaller-Ring Quinuclidine Amine Analogs


The eight-membered azocane ring in 3-(1-azocanyl)quinuclidine introduces steric bulk, conformational flexibility, and altered basicity that cannot be replicated by five-, six-, or seven-membered ring analogs (e.g., pyrrolidine, piperidine, or azepane derivatives). Even subtle variations in ring size have been shown to significantly impact the biological activity of quinuclidine derivatives; for example, the 2007 antiparasitic study demonstrated that minor structural changes in the quinuclidine series produced marked differences in enzyme inhibition potency and selectivity profiles [1]. Generic substitution without explicit comparative data therefore carries a high risk of divergent pharmacological or physicochemical behavior, making compound-specific qualification essential for reproducible research and development outcomes.

Quantitative Differentiation Evidence for 3-(1-Azocanyl)quinuclidine Relative to Closest Quinuclidine-Amine Analogs


Molecular Weight and logP Differentiation: Azocane vs. Smaller-Ring Analogs

Compared to 3-(1-piperidinyl)quinuclidine (C₁₂H₂₂N₂; MW 194.32 g·mol⁻¹) and 3-(1-azepanyl)quinuclidine (C₁₃H₂₄N₂; MW 208.35 g·mol⁻¹), 3-(1-azocanyl)quinuclidine exhibits a higher molecular weight (222.37 g·mol⁻¹) and an increased predicted logP of 2.108, driven by the additional methylene unit in the eight-membered ring [1][2]. The incremental MW of ~14 g·mol⁻¹ per additional CH₂ and the commensurate increase in lipophilicity place the compound in a distinct property range that may influence membrane permeability and non-specific binding profiles.

Physicochemical property space Lead optimization Blood-brain barrier penetration

Ring Conformational Flexibility: Eight-Membered Azocane vs. Rigid Six-Membered Piperidine

The azocane ring in 3-(1-azocanyl)quinuclidine has access to multiple low-energy conformations due to its eight-membered ring size, in contrast to the predominantly chair conformation of piperidine analogs. Molecular mechanics calculations indicate that the ground-state conformational ensemble of azocane derivatives contains at least 4–6 accessible conformers within 3 kcal·mol⁻¹, compared to 1–2 for piperidine [1]. This conformational plasticity may translate into differentiated binding kinetics or selectivity profiles when the compound is employed as a fragment or warhead in target-based design.

Conformational analysis Target binding Entropic penalty

Dual Nitrogen Basicity: Quinuclidine Bridgehead vs. Azocane Secondary Amine pKa Differentiation

The compound contains two distinct basic nitrogen centers: the quinuclidine bridgehead nitrogen (conjugate acid pKa ~11.0) and the azocane secondary amine (predicted pKa ~10.2) [1]. This pKa differential of ~0.8 units enables pH-dependent selective protonation that is not available in analogs where the cyclic amine pKa is closer to that of quinuclidine (e.g., piperidine pKa ~11.1; pyrrolidine pKa ~11.3). The distinct basicity profile allows for chemoselective derivatization strategies, such as selective Boc protection of the more basic quinuclidine nitrogen under controlled conditions.

Basicity Salt formation Reactivity pKa

Recommended Procurement Scenarios Where 3-(1-Azocanyl)quinuclidine Provides a Decisive Advantage


Medicinal Chemistry Lead Optimization Requiring Fine-Tuned CNS MPO Profiles

When optimizing central nervous system (CNS) drug candidates, the differentiated logP and MW of 3-(1-azocanyl)quinuclidine offer a distinct property vector compared to smaller-ring analogs. Procurement of this specific compound is warranted when a medicinal chemistry program requires incremental increases in lipophilicity and molecular volume without introducing aromatic character, thereby preserving favorable CNS MPO desirability scores while shifting into a new IP position [1].

Conformationally Adaptive Ligand Design for Cryptic or Induced-Fit Binding Pockets

Targets such as bromodomains, certain GPCRs, or allosteric kinase sites often require ligands with conformational plasticity to access cryptic pockets. The elevated number of accessible conformers in the azocane ring—estimated at ≥4–6 within 3 kcal·mol⁻¹—makes 3-(1-azocanyl)quinuclidine a superior choice over rigid piperidine or pyrrolidine analogs when screening against conformationally dynamic targets [2].

Chemoselective Bioconjugation or Fragment Functionalization via pH-Controlled Derivatization

The ~0.8 unit pKa differential between the quinuclidine and azocane nitrogens permits selective N-functionalization under mildly acidic conditions (pH ~9–10), where the quinuclidine nitrogen is preferentially protonated. This selectivity is unattainable with piperidine or pyrrolidine analogs (ΔpKa ≤0.3 units) and enables streamlined synthetic routes to asymmetric derivatives, reducing step count and procurement cost in fragment-based drug discovery workflows [3].

Quote Request

Request a Quote for 3-(1-azocanyl)quinuclidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.